5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2FNO4S . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds involves diazotization of 5-chloro-2-nitro benzene as the initial raw material, reaction with an aqueous solution of phosphofluoric acid to produce the corresponding diazotized salt, and then thermal decomposition . A two-step mechanism has been proposed for these electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride is determined by its molecular formula, C6H2Cl2FNO4S . The numbering of substituted benzene derivatives follows the IUPAC nomenclature .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . Other reactions at the benzylic position have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 63-67 °C , a boiling point of 203-204 °C , and a density of 1.451 g/mL at 25 °C .Scientific Research Applications
Synthesis of Pesticides and Herbicides
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride serves as a precursor in the synthesis of key intermediates for pesticides and herbicides. For instance, Xiao-hua Du et al. (2005) described a novel synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is useful in creating methyl 5-amino-2-chloro-4-fluorophenylthioacetate. This compound is subsequently utilized in the production of herbicides, such as juthiacet-methyl. The study presents an alternate synthesis route that involves the Schiemann reaction, highlighting the chemical's importance in agricultural applications (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, Zhen-yuan Xu, 2005).
Antimicrobial Applications
K. Kumar et al. (2020) conducted research on the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride. These compounds were tested for antimicrobial activity and showed varying degrees of effectiveness against bacteria and fungi. This illustrates the compound's potential in contributing to the development of new antimicrobial agents, which could be significant in medical research and pharmaceutical applications (K. Kumar, Reddi Mohan Naidu Kalla, M. Varalakshmi, C. Venkataramaiah, K. Kumari, Jayakumar Kannali, D. Reddy, C. Nagaraju, 2020).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-fluoro-4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-3-1-6(15(8,13)14)4(9)2-5(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIMRCHJALBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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